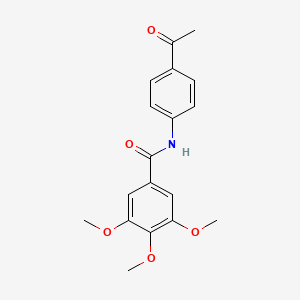![molecular formula C16H17N3O2 B14951730 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a pyridinylmethylidene group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or pyridinylmethylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(3,4-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylphenoxy)acetohydrazide
- 2-(2,3-Dimethylphenoxy)acetohydrazide
Uniqueness
2-(3,4-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-3-4-15(9-13(12)2)21-11-16(20)19-18-10-14-5-7-17-8-6-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ |
InChIキー |
ZPHUZHWADVJDJG-VCHYOVAHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=NC=C2)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=NC=C2)C |
溶解性 |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide](/img/structure/B14951665.png)
![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14951680.png)
![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)

![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)




![(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate](/img/structure/B14951737.png)
